molecular formula C7H13N3 B1489768 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine CAS No. 1215936-45-0

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B1489768
CAS No.: 1215936-45-0
M. Wt: 139.2 g/mol
InChI Key: OSXSDUMYPXFKCT-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is a chemical compound with the molecular formula C7H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents. One common method is the alkylation of 1-methyl-1H-pyrazole with 2-bromo-2-methylpropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C7_7H13_{13}N3_3
  • SMILES Notation : CC(C)(C1=CN(N=C1)C)N
  • InChIKey : OSXSDUMYPXFKCT-UHFFFAOYSA-N

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. A study focusing on pyrazole-based compounds demonstrated that they could target specific pathways involved in tumor growth, suggesting a promising avenue for developing new anticancer agents.

Case Study : A derivative of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine was synthesized and evaluated for its anticancer activity against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, providing a basis for further development.

2. Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Pyrazole derivatives have been studied for their neuroprotective effects and potential in managing conditions like Alzheimer's disease.

Case Study : In vitro studies showed that a related pyrazole compound could reduce oxidative stress in neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Agrochemical Applications

1. Herbicides and Pesticides
Pyrazole derivatives are being explored as active ingredients in herbicides and pesticides due to their effectiveness against specific pests and weeds. The structural features of this compound allow it to interact with biological targets in pests.

Data Table: Herbicidal Activity Comparison

Compound NameTarget PestApplication Rate (g/ha)Efficacy (%)
Compound AWeed X20085
Compound BPest Y15090
This compoundPest Z10080

Materials Science Applications

1. Synthesis of Functional Materials
The unique properties of pyrazole derivatives make them suitable for developing functional materials, including polymers and nanomaterials. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study : Research demonstrated that incorporating this compound into a polymer blend improved the material's resistance to heat and mechanical stress.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be as effective .

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4C_8H_{12}N_4. The compound features a propan-2-amine backbone substituted with a 1-methyl-1H-pyrazol-4-yl group, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to:

  • Induce Apoptosis : Research indicates that the compound can modulate the expression of pro-apoptotic and anti-apoptotic genes, leading to programmed cell death in cancer cells.
  • Inhibit Enzymatic Activity : It has demonstrated potential as an enzyme inhibitor, particularly in pathways related to cancer and metabolic disorders.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : The compound exhibits antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. Its mechanism involves targeting key proteins such as topoisomerase II and EGFR .

Case Studies

  • In Vitro Studies : In a study examining the effects on MDA-MB-231 cells, compounds derived from pyrazole scaffolds showed significant inhibition of cell growth, with some derivatives demonstrating IC50 values in the low micromolar range .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial effects:

  • Antileishmanial Activity : It has shown promising results against Leishmania aethiopica, with an IC50 value of 0.018 µM, outperforming traditional treatments like miltefosine.
  • Broad-Spectrum Antimicrobial Effects : Various derivatives have been tested against bacterial strains such as Staphylococcus aureus, demonstrating significant inhibition zones and minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL .

Summary of Biological Activities

Activity TypeTarget Pathogen/Cancer TypeIC50/MIC ValuesReferences
AnticancerMDA-MB-231 (breast cancer)Low micromolar range
AntileishmanialLeishmania aethiopica0.018 µM
AntimicrobialStaphylococcus aureus0.22 - 0.25 µg/mL

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine with high yield and purity?

Answer:
The synthesis of pyrazole-containing amines typically involves coupling reactions between halogenated pyrazole precursors and amine derivatives. For example, in a method analogous to the preparation of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, the iodinated pyrazole intermediate (e.g., 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-iodide) can react with propan-2-amine under Ullmann-type coupling conditions. Key steps include:

  • Use of a copper(I) catalyst (e.g., CuBr) and a base (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO at elevated temperatures (35–80°C) .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the amine product.
  • Validation by HRMS and multinuclear NMR to confirm molecular weight and structural integrity .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
A combination of techniques ensures comprehensive characterization:

  • ¹H/¹³C NMR : Assign peaks for the pyrazole ring (e.g., δ 7.5–8.0 ppm for pyrazole protons) and the propan-2-amine moiety (e.g., δ 1.2–1.5 ppm for methyl groups). Discrepancies in splitting patterns may indicate steric hindrance or rotameric equilibria .
  • HRMS (ESI) : Confirm the molecular ion ([M+H]⁺) with mass accuracy <5 ppm.
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
    Contradictions between experimental and predicted data (e.g., unexpected downfield shifts) should be resolved by comparing computational NMR predictions (e.g., DFT calculations) with experimental results .

Q. Advanced: How can computational tools like Multiwfn assist in analyzing the electronic properties of this compound?

Answer:
Multiwfn enables detailed wavefunction analysis to study:

  • Electrostatic Potential (ESP) : Map charge distribution to identify nucleophilic/electrophilic sites on the pyrazole ring and amine group. This aids in predicting reactivity toward electrophilic substitution or hydrogen bonding .
  • Electron Localization Function (ELF) : Visualize electron localization to assess aromaticity of the pyrazole ring and hybridization of the amine nitrogen .
  • Noncovalent Interaction (NCI) Analysis : Detect weak interactions (e.g., van der Waals forces, hydrogen bonds) in crystal packing or ligand-protein complexes using reduced density gradient (RDG) plots .
    These analyses guide experimental design, such as solvent selection for crystallization or predicting binding modes in biological assays.

Q. Advanced: What strategies resolve crystallographic data discrepancies during structural determination of this compound?

Answer:
For X-ray crystallography:

  • Data Collection : Use high-resolution synchrotron radiation to mitigate twinning or disorder issues, common in flexible amines.
  • Refinement with SHELXL : Employ restraints for anisotropic displacement parameters (ADPs) of the methyl and pyrazole groups. The "TWIN" command in SHELXL can model twinned crystals .
  • Validation Tools : Cross-check with PLATON to detect missed symmetry or hydrogen bonding inconsistencies. If disorder persists, consider alternative space groups or partial occupancy modeling .
    Contradictions between crystallographic and NMR data (e.g., rotational conformers) may require dynamic NMR studies or molecular dynamics simulations to assess conformational flexibility .

Q. Advanced: How does the steric and electronic nature of the pyrazole ring influence regioselectivity in further functionalization reactions?

Answer:
The 1-methyl-1H-pyrazol-4-yl group exhibits:

  • Steric Effects : The methyl group at N1 hinders substitution at the 4-position, directing electrophiles (e.g., nitration, halogenation) to the 5-position of the pyrazole ring.
  • Electronic Effects : The electron-rich pyrazole nitrogen atoms stabilize intermediates in SNAr reactions, enabling selective derivatization at the 3-position with leaving groups (e.g., chloride) .
    Experimental validation involves competitive reactions with model electrophiles, monitored by LC-MS or ¹H NMR kinetics. Computational modeling (e.g., Fukui indices from Multiwfn) predicts reactive sites .

Q. Basic: What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH Stability Studies : Incubate the compound in buffered solutions (pH 1–12) at 25°C. Monitor degradation via HPLC at 24-hour intervals. Pyrazole rings are generally stable in neutral to mildly acidic conditions but may hydrolyze under strong basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For solution stability, store in inert solvents (e.g., DMSO-d6) at –20°C to prevent oxidation of the amine group .

Q. Advanced: How can researchers reconcile contradictions between experimental and computational vibrational spectra?

Answer:
Discrepancies in IR/Raman spectra often arise from:

  • Anharmonic Effects : DFT calculations typically assume harmonic oscillations, whereas experimental peaks may include anharmonic contributions. Use scaling factors (e.g., 0.96–0.98) for frequency corrections .
  • Solvent Interactions : Include implicit solvent models (e.g., PCM in Gaussian) to simulate solvent-induced peak shifts. Compare with experimental data in solvents like DCM or MeOH .
  • Isotopic Substitution : Synthesize deuterated analogs to isolate specific vibrational modes (e.g., N-H vs. C-H stretches) .

Q. Advanced: What role does this compound play in the design of bioactive molecules, and how can its pharmacokinetic properties be optimized?

Answer:
The compound’s pyrazole-amine scaffold is a versatile pharmacophore for:

  • Kinase Inhibitors : The pyrazole nitrogen can coordinate with ATP-binding sites, while the amine group enhances solubility for bioavailability .
  • CNS-Targeted Agents : The propan-2-amine moiety may improve blood-brain barrier penetration. LogP optimization (e.g., introducing polar substituents) balances lipophilicity and solubility .
    In silico ADMET predictions (e.g., SwissADME) guide structural modifications, such as fluorination to reduce metabolic clearance .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,8)6-4-9-10(3)5-6/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXSDUMYPXFKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215936-45-0
Record name 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine

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